

2-(Benzyl(methyl)amino)ethanol-d4 chemical properties

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Compound of Interest

Compound Name: 2-(Benzyl(methyl)amino)ethanol-d4

Cat. No.: B566810

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Technical Guide: 2-(Benzyl(methyl)amino)ethanol-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyl(methyl)amino)ethanol-d4 is a deuterated analog of 2-(Benzyl(methyl)amino)ethanol. The strategic replacement of four hydrogen atoms with deuterium on the ethanol moiety significantly alters its metabolic stability without fundamentally changing its chemical properties. This makes it an invaluable tool in various stages of drug discovery and development, particularly in pharmacokinetic (PK) and metabolic studies. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **2-(Benzyl(methyl)amino)ethanol-d4**, with a focus on its practical use in a research setting.

Chemical and Physical Properties

Quantitative data for **2-(Benzyl(methyl)amino)ethanol-d4** is not extensively available in public literature. However, the properties of its non-deuterated counterpart, 2-(Benzyl(methyl)amino)ethanol, serve as a reliable reference. The primary difference lies in the molecular weight and the kinetic isotope effect, which influences metabolic rates.

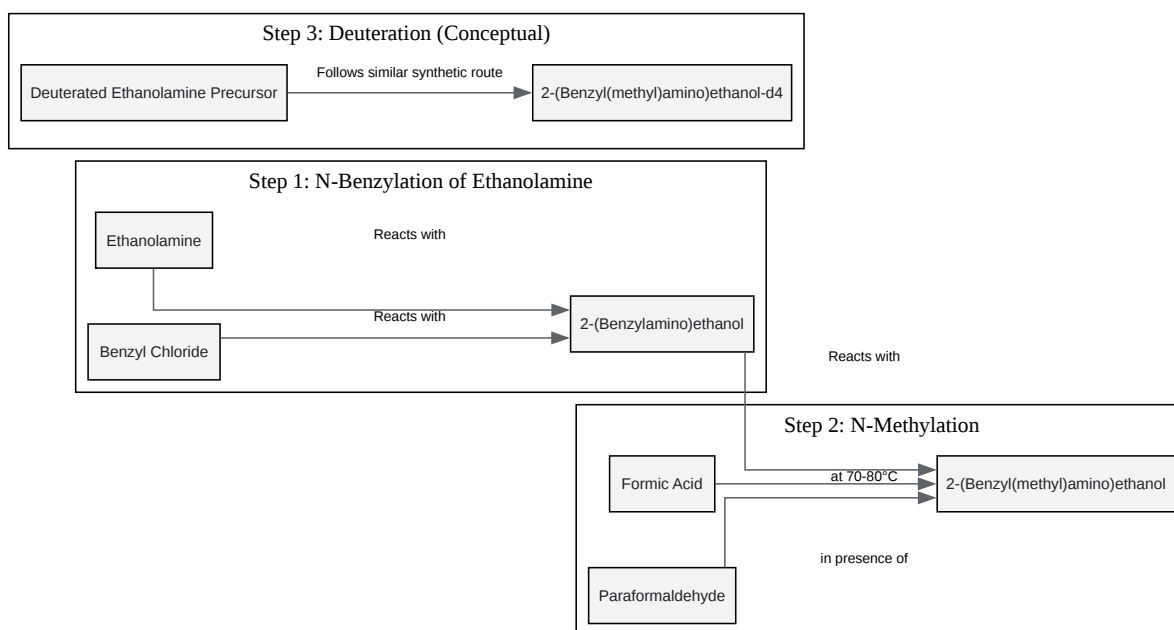
Table 1: Physicochemical Properties

Property	2-(Benzyl(methyl)amino)ethanol-d4	2-(Benzyl(methyl)amino)ethanol (Non-deuterated analog)
Molecular Formula	C ₁₀ H ₁₁ D ₄ NO	C ₁₀ H ₁₅ NO[1][2][3]
Molecular Weight	169.26 g/mol [4]	165.23 g/mol [1][2]
CAS Number	1219803-10-7[4]	101-98-4[1][2]
Appearance	Not specified (likely a colorless to light yellow liquid)	Colorless to light yellow clear liquid
Boiling Point	Not specified	95-105 °C at 2 mmHg[5][6]
Density	Not specified	1.017 g/mL at 25 °C[1][6]
Refractive Index	Not specified	n _{20/D} 1.529[1][6]
Solubility	Not specified	Slightly soluble in Chloroform and Methanol[6]

Synthesis

The synthesis of **2-(Benzyl(methyl)amino)ethanol-d4** is typically achieved through a multi-step process. While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described.

Synthetic Workflow



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Caption: General synthetic pathway for **2-(Benzyl(methyl)amino)ethanol-d4**.

Applications in Research and Drug Development

The primary utility of **2-(Benzyl(methyl)amino)ethanol-d4** stems from the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.^[7] This property is exploited in several applications:

- **Internal Standard in Bioanalytical Methods:** Due to its identical chemical properties to the non-deuterated analog but distinct mass, it is an ideal internal standard for quantitative

analysis by mass spectrometry (MS), such as LC-MS or GC-MS.[8]

- **Metabolic and Pharmacokinetic Studies:** It is used as a tracer to investigate the metabolic fate of drugs. By comparing the pharmacokinetic profiles of the deuterated and non-deuterated compounds, researchers can identify sites of metabolism and quantify the impact of metabolic processes on drug clearance.[4][7]
- **Improving Drug Efficacy and Safety:** Deuteration can reduce the rate of metabolism, leading to a longer drug half-life, increased exposure (AUC), and potentially a reduction in the formation of toxic metabolites.[4][7]

Experimental Protocols

While a specific, published experimental protocol for a study utilizing **2-(Benzyl(methyl)amino)ethanol-d4** is not readily available, a general methodology for its use as an internal standard in a pharmacokinetic study is provided below.

General Protocol: Use as an Internal Standard for LC-MS/MS Quantification of an Analyte in Plasma

1. Preparation of Stock Solutions:

- **Analyte Stock Solution (1 mg/mL):** Accurately weigh and dissolve the non-deuterated analyte in a suitable solvent (e.g., methanol).
- **Internal Standard (IS) Stock Solution (1 mg/mL):** Accurately weigh and dissolve **2-(Benzyl(methyl)amino)ethanol-d4** in the same solvent.

2. Preparation of Calibration Standards and Quality Control Samples:

- Prepare a series of working solutions of the analyte by serial dilution of the stock solution.
- Spike blank plasma with the analyte working solutions to create calibration standards at various concentrations.
- Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation (Protein Precipitation):

- To 100 μ L of plasma sample (calibration standard, QC, or unknown), add 20 μ L of the internal standard working solution (a fixed concentration for all samples).
- Add 300 μ L of cold acetonitrile to precipitate plasma proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.

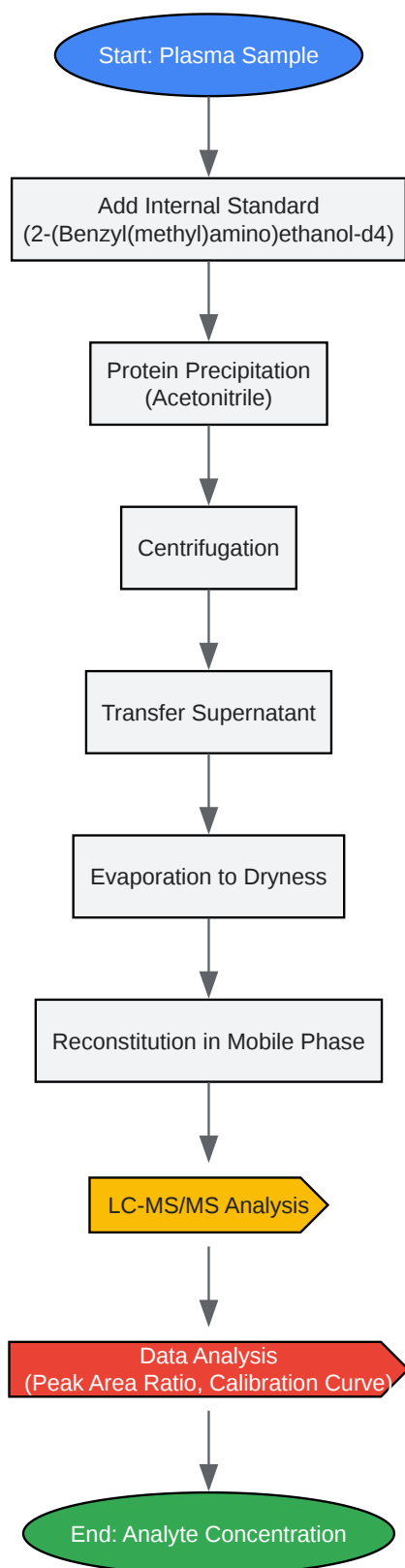
4. LC-MS/MS Analysis:

- Inject the reconstituted sample into the LC-MS/MS system.
- Develop a chromatographic method to separate the analyte and the internal standard.
- Optimize the mass spectrometer settings for the detection of both the analyte and **2-(Benzyl(methyl)amino)ethanol-d4** using multiple reaction monitoring (MRM).

5. Data Analysis:

- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow



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Caption: Workflow for sample preparation and analysis using an internal standard.

Conclusion

2-(Benzyl(methyl)amino)ethanol-d4 is a valuable research tool for scientists in drug development. Its primary application as an internal standard and a tracer in metabolic studies is well-established. While specific physical constants for the deuterated compound are not widely published, the properties of its non-deuterated analog provide a useful baseline. The provided synthetic overview and experimental protocol framework offer a solid foundation for its practical implementation in the laboratory.

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